5-(4-Ethylbenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethylbenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that belongs to the class of thiazolotriazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused with a triazole ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylbenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of appropriate thiosemicarbazides with α-haloketones, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylbenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolotriazole derivatives.
Substitution: Formation of substituted thiazolotriazole derivatives with various functional groups.
Scientific Research Applications
5-(4-Ethylbenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-(4-Ethylbenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. Additionally, it can interfere with DNA replication and repair processes, leading to the inhibition of cancer cell growth. The exact pathways and molecular targets may vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
5-(1,2,4-Triazol-3-yl)tetrazoles:
5-Benzylideno-2-adamantylthiazol[3,2-b][1,2,4]triazol-6(5H)ones: Investigated for their antimicrobial and antifungal activities
Uniqueness
5-(4-Ethylbenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its unique combination of a thiazole and triazole ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15N3OS |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(5E)-5-[(4-ethylphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H15N3OS/c1-2-13-8-10-14(11-9-13)12-16-18(23)22-19(24-16)20-17(21-22)15-6-4-3-5-7-15/h3-12H,2H2,1H3/b16-12+ |
InChI Key |
PHIYFACNTWTEHT-FOWTUZBSSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.